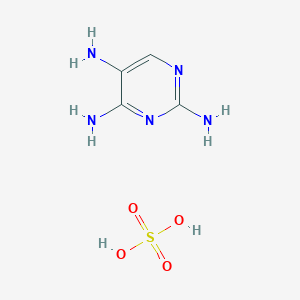
N-(3-Chloro-2-fluorobenzyl)-N-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-2-fluorobenzyl bromide” is a chemical compound used in organic synthesis . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
While specific synthesis methods for “N-(3-Chloro-2-fluorobenzyl)-N-methylamine” were not found, “3-Chloro-2-fluorobenzyl bromide” is available from several suppliers for use in research and development .Molecular Structure Analysis
The molecular formula for “3-Chloro-2-fluorobenzyl bromide” is C7H5BrClF .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-2-fluorobenzyl bromide” include a density of 1.2±0.1 g/cm3, a boiling point of 345.1±27.0 °C at 760 mmHg, and a flash point of 162.5±23.7 °C .Applications De Recherche Scientifique
Vibrational Analysis and Molecular Modeling
- Vibrational Spectroscopy and Modeling : Dunkers and Ishida (1995) synthesized a compound similar to N-(3-Chloro-2-fluorobenzyl)-N-methylamine, focusing on its vibrational properties through infrared and Raman spectroscopy. They also examined the hydrogen bonding in these molecules using Fourier transform infrared (FT-IR) spectroscopy and molecular modeling (Dunkers & Ishida, 1995).
Synthesis and Biological Activity
Synthesis and Activity in Pharmaceutical Compounds : Morie et al. (1994) investigated the synthesis and biological activities of optical isomers of compounds structurally related to N-(3-Chloro-2-fluorobenzyl)-N-methylamine. These compounds showed significant activity in serotonin 5-HT4 receptor agonistic activities (Morie et al., 1994).
Synthesis for Anticonvulsant Applications : Kelley et al. (1995) synthesized substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, structurally related to N-(3-Chloro-2-fluorobenzyl)-N-methylamine, and tested them for anticonvulsant activity. These compounds exhibited potent activity against maximal electroshock-induced seizures in rats (Kelley et al., 1995).
Chemical Reactivity and Complex Formation
- Complex Formation and Decomposition Studies : Veranitisagul et al. (2011) studied the metal-responsive properties of benzoxazine dimers, which are structurally related to N-(3-Chloro-2-fluorobenzyl)-N-methylamine, focusing on their complex formation with cerium(III) ion and subsequent decomposition to ceria (CeO2) (Veranitisagul et al., 2011).
Fluorescence Properties and Interactions
- Fluorescence Studies in Solvents : Siqintuya et al. (2007) analyzed the fluorescence properties of compounds structurally related to N-(3-Chloro-2-fluorobenzyl)-N-methylamine in various solvents, revealing insights into intramolecular interactions between phenyl and amino groups (Siqintuya et al., 2007).
Catalytic Applications
- Catalytic Utilization in Carbon Dioxide Reduction : Yang et al. (2015) developed fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes for catalyzing the formylation and methylation of amines using CO2. Their work highlights the potential catalytic applications of fluorine-functionalized compounds (Yang et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXOGUOFLXCDJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256660 |
Source


|
| Record name | 3-Chloro-2-fluoro-N-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-2-fluorobenzyl)-N-methylamine | |
CAS RN |
1305711-90-3 |
Source


|
| Record name | 3-Chloro-2-fluoro-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305711-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-fluoro-N-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine](/img/structure/B1318907.png)







![3-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B1318931.png)

![3H-Pyrrolo[3,2-B]pyridine](/img/structure/B1318939.png)


